N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide, also known as BT2, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
- Researchers have synthesized N’-arylamides containing the benzothiazole moiety and evaluated their antibacterial potential .
- Although not directly studied for this compound, benzothiazoles have been investigated as potential anticancer agents .
- 2-Aminobenzothiazoles, structurally related to our compound, have been tested for their larvicidal and adulticidal activities against Aedes aegypti mosquitoes .
Antibacterial Activity
Antifungal Properties
Anticancer Research
Larvicidal and Adulticidal Effects
Synthesis of Heterocyclic Azo Dyes
Preparation of 2-Substituted Benzothiazoles
Mechanism of Action
Target of Action
The compound N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide, also known as N-(benzo[d]thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, is a benzothiazole derivative. Benzothiazoles have been associated with a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory effects
Mode of Action
Benzothiazole derivatives have been reported to exhibit their effects through various mechanisms, such as enzyme inhibition . For instance, some benzothiazole derivatives have been found to exhibit antidiabetic activity by inhibiting the enzyme 11beta-hydroxysteroid dehydrogenase type 1 .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives reported favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with various biological effects, such as lowering plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model .
Action Environment
The synthesis of benzothiazole derivatives has been reported to be carried out under relatively milder reaction conditions .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS2/c17-13-9-5-1-3-7-11(9)21-14(13)15(20)19-16-18-10-6-2-4-8-12(10)22-16/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPBQIYPQJMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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